3-Acetamido-4-iodobenzoic acid
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Overview
Description
3-Acetamido-4-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It consists of a benzene ring substituted with an iodine atom, a carboxylic acid group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-acetamidobenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or a mixture of iodine and potassium iodide in the presence of an acid catalyst . The reaction conditions often require heating and stirring to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Iodination: Iodine and oxidizing agents (e.g., nitric acid).
Substitution: Organometallic reagents (e.g., Grignard reagents).
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Quinones and other oxidized derivatives.
Esterification Products: Esters of this compound.
Scientific Research Applications
3-Acetamido-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-4-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the acetamido and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzoic Acid: Lacks the acetamido group, making it less versatile in forming hydrogen bonds.
4-Iodobenzoic Acid: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.
3-Acetamidobenzoic Acid: Lacks the iodine atom, reducing its utility in diagnostic imaging.
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
3-acetamido-4-iodobenzoic acid |
InChI |
InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZLDLCDYHCSZLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)I |
Origin of Product |
United States |
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